

A Comprehensive Technical Guide to p-Methoxybenzyl Formate for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Methoxybenzyl formate*

Cat. No.: B093505

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical characteristics of key chemical entities is paramount. This guide provides an in-depth technical overview of p-methoxybenzyl formate (also known as anisyl formate), a compound of interest in both synthetic chemistry and as a component in flavor and fragrance applications. We will delve into its core physical properties, spectral signature, synthesis, and safety considerations, grounded in established scientific principles and data.

Core Molecular and Physical Characteristics

p-Methoxybenzyl formate is a carboxylic ester recognized for its distinct aromatic profile.^[1] It is structurally defined by a formate group attached to the methylene bridge of a p-methoxybenzyl moiety.^[2] This structure imparts specific physical and chemical properties that are critical for its application and handling.

The compound typically presents as a colorless to pale yellow liquid under standard laboratory conditions.^[3] Its physical state is a key differentiator from structurally similar but solid compounds, a fact that has practical implications for storage and handling in a research setting.

Diagram: Chemical Structure of p-Methoxybenzyl Formate

Caption: Chemical structure of p-methoxybenzyl formate.

Table 1: Physical and Chemical Properties of p-Methoxybenzyl Formate

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₃	[2]
Molecular Weight	166.17 g/mol	[2][4]
CAS Number	122-91-8	[2]
Appearance	Colorless to pale yellow clear liquid	[3][5]
Boiling Point	220 °C at 760 mmHg	[2][5]
Density	1.035 g/mL at 25 °C	[3][6]
Specific Gravity	1.138 - 1.142 at 25 °C	[5]
Refractive Index	1.521 - 1.525 at 20 °C	[5]
Solubility	Soluble in alcohol; Insoluble in water	[2][5]
Vapor Pressure	0.017 mmHg at 25 °C (estimated)	[5]
Flash Point	> 110 °C (> 230 °F)	[5]

Spectroscopic Profile

The structural elucidation and purity assessment of p-methoxybenzyl formate rely on standard spectroscopic techniques. The following data are representative of its spectral signature.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons, the methoxy group, the methylene protons, and the formyl proton.[2]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for the aromatic carbons, the methoxy carbon, the methylene carbon, and the carbonyl carbon of the formate group.[2]

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester group and C-O stretching frequencies, as well as bands indicative of the aromatic ring.[7]
- Mass Spectrometry (MS): Mass spectral analysis typically shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[1][2] The base peak is often observed at m/z 121, corresponding to the p-methoxybenzyl cation.[2]

Synthesis Methodology: Esterification of p-Methoxybenzyl Alcohol

The primary and most direct route for the synthesis of p-methoxybenzyl formate is the Fischer esterification of p-methoxybenzyl alcohol (anisyl alcohol) with formic acid.[6] This acid-catalyzed reaction is a cornerstone of organic synthesis.

Diagram: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of p-methoxybenzyl formate.

Experimental Protocol: Synthesis via Fischer Esterification

Causality and Self-Validation: This protocol is designed for high conversion and purity. The use of excess formic acid (which can also act as a solvent) drives the equilibrium towards the product. The acid catalyst is essential to protonate the formic acid, making it a better electrophile. The workup procedure is critical for removing the catalyst and unreacted acid, and the final purification step ensures the isolation of the target compound from any byproducts or residual starting materials.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-methoxybenzyl alcohol (1.0 equivalent) and formic acid (e.g., 3-5 equivalents).
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2 mol%), to the reaction mixture.
- **Reaction Execution:** Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 2-4 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching and Neutralization:** After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic components. Caution: CO₂ evolution will occur.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine, then dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by vacuum distillation or column chromatography to yield pure p-methoxybenzyl formate.

Applications in Research and Development

While widely used as a fragrance and flavoring agent, the p-methoxybenzyl (PMB) moiety is of significant interest to drug development professionals as a protecting group for alcohols and other functional groups in complex molecule synthesis.^{[8][9]} The PMB group is known for its stability under a range of reaction conditions and can be selectively cleaved under mild oxidative or acidic conditions.^[9] Understanding the properties of simpler PMB-containing molecules like the formate ester provides foundational knowledge for its more complex applications in multi-step organic synthesis.

Safety and Handling

As with any chemical reagent, proper handling of p-methoxybenzyl formate is essential. It is classified as a skin and eye irritant.[\[10\]](#)

- **Handling:** Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[10\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and direct light. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[\[10\]](#)
- **Disposal:** Dispose of the compound and its container in accordance with local, regional, and national regulations for hazardous waste.

This guide provides a foundational, technically-driven overview of p-methoxybenzyl formate. By understanding its physical characteristics, spectral properties, and synthesis, researchers can more effectively and safely utilize this compound in their laboratory endeavors.

References

- SpectraBase. (n.d.). p-methoxybenzyl alcohol, formate.
- SpectraBase. (n.d.). p-methoxybenzyl alcohol, formate [FTIR].
- PubChem. (n.d.). **4-Methoxybenzyl formate**.
- FooDB. (2010). Showing Compound **4-Methoxybenzyl formate** (FDB013596).
- Google Patents. (n.d.). US7960553B1 - Reagent for synthesis of para-methoxybenzyl (PMB) ethers and associated methods.
- Request PDF. (2025). Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions.
- PubMed. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686).
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686).
- The Good Scents Company. (n.d.). para-anisyl formate.
- SIELC Technologies. (2018). **4-Methoxybenzyl formate**.

- Yeast Metabolome Database. (n.d.). Anisyl formate (YMDB15963).
- PubChem. (n.d.). N-(4-methoxybenzyl)formamide.
- NP-MRD. (n.d.). ^{13}C NMR Spectrum (1D, 126 MHz, H_2O , predicted) (NP0150466).
- PMC - NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- PubChemLite. (n.d.). **4-methoxybenzyl formate** (C9H10O3).
- The Royal Society of Chemistry. (n.d.). VI. ^1H and ^{13}C NMR Spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Showing Compound 4-Methoxybenzyl formate (FDB013596) - FooDB [foodb.ca]
- 2. 4-Methoxybenzyl formate | C9H10O3 | CID 61054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. para-anisyl formate, 122-91-8 [thegoodsentscompany.com]
- 6. ANISYL FORMATE | 122-91-8 [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. US7960553B1 - Reagent for synthesis of para-methoxybenzyl (PMB) ethers and associated methods - Google Patents [patents.google.com]
- 9. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 122-91-8 4-Methoxybenzyl formate AKSci 8085AF [aksci.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to p-Methoxybenzyl Formate for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093505#p-methoxybenzyl-formate-physical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com